molecular formula C8H6N2O B136328 Pyrrolo[1,2-a]pyrazine-6-carbaldehyde CAS No. 158945-90-5

Pyrrolo[1,2-a]pyrazine-6-carbaldehyde

Katalognummer B136328
CAS-Nummer: 158945-90-5
Molekulargewicht: 146.15 g/mol
InChI-Schlüssel: YQBSUXIKIKPLOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It’s a biologically active scaffold and compounds with this scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

Various synthetic routes for pyrrolopyrazine derivatives have been explained, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, Karmakar et al. reported a new way for the synthesis of “1,4-disubstituted pyrrolo [1,2 a] pyrazine” analogs from α-substituted pyrroloacetonitriles .


Molecular Structure Analysis

Pyrrolopyrazines constitute a class of heteroaromatic compounds containing pyrrole and pyrazine rings. They are classified into three chemical classes, including pyrrolo [1,2-a] pyrazine, 5H-pyrrolo [2,3-b] pyrazine, and 6H-pyrrolo [3,4-b] pyrazine .

Wissenschaftliche Forschungsanwendungen

Optical Properties and Bioimaging Applications

  • Blue Emission Properties : Pyrrolo[1,2-a]pyrazine derivatives exhibit unique optical properties, notably deep blue emission in aggregated and solid states. This property varies significantly with substituents, highlighting their potential in optical applications (Bae et al., 2020).

Synthetic Methodologies and Chemical Structures

  • Synthesis of Hybrid Structures : A method for synthesizing benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures has been developed. These compounds are obtained through acid-catalyzed reactions and display significant potential for diverse applications (Bae et al., 2020).
  • Diversity in Pyrrolo[1,2-a]pyrazines : Researchers have explored diversity-oriented synthesis based on the pyrrolo[1,2-a]pyrazine core, demonstrating the versatility of this chemical structure (Park, Jung, & Kim, 2014).

Potential Biological Activities

  • Anti-Inflammatory Activities : Certain pyrrolo[1,2-a]pyrazine derivatives have shown moderate in vitro anti-inflammatory effects, suggesting potential therapeutic applications (Zhou et al., 2013).

Novel Compounds and Chemical Reactions

  • Formation of New Structures : The solvent moisture-controlled self-assembly method has been used to synthesize new classes of fused benzoimidazopyrrolopyrazines, highlighting the innovative ways these compounds can be developed (Martynovskaya et al., 2022).
  • Pyrrolo[1,2-a]pyrazines in Domino Synthesis : Domino synthesis approaches have been explored for creating pyrrolo[1,2-alpha]pyrazine, demonstrating the compound's role in complex chemical processes (Chen et al., 2010).

Zukünftige Richtungen

The development of pyrrolopyrazine derivatives is a good topic of research because these chemicals are now generally known as key N-heterocycles with potential use in medicine and agriculture . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Eigenschaften

IUPAC Name

pyrrolo[1,2-a]pyrazine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-6-8-2-1-7-5-9-3-4-10(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBSUXIKIKPLOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=C2C=O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633331
Record name Pyrrolo[1,2-a]pyrazine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolo[1,2-a]pyrazine-6-carbaldehyde

CAS RN

158945-90-5
Record name Pyrrolo[1,2-a]pyrazine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

7.28 of 6-hydroxymethylpyrrolo[1,2-a]pyrazine prepared in Preparation Example 18 was dissolved in 400 ml of dioxane; and 10 g of manganese(IV) dioxide was added thereto. The reaction mixture was refluxed for 30 minutes and then cooled to room temperature. The resulting solution was filtered; and the filtrate was concentrated under a reduced pressure to yield 5.3 g of title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Pyrrolo[1,2-a]pyrazine (1.92 g, 16.3 mmol) was dissolved in water (16 mL) and treated with conc. aq. HCl (4 mL, 46.4 mmol) and 37% wt aqueous formaldehyde (5.6 mL, 67 mmol). The solution was heated to 60° C. for 4 h, allowed to cool to RT and the pH adjusted to 10. The solution was extracted with EtOAc (3×50 mL) and the combined fractions dried over Na2SO4 and concentrated to dryness under vacuum. The organic residue was purified (SGC using DCM:MeOH:NH4OH eluant in 96:3:1 ratio). Recovered starting material was dissolved in water (20 mL) and conc. HCl (5 mL, 0.6 mol) and formaldehyde (7 mL, 0.9 mol). The solution was heated to 60° C. for 120 h, and then allowed to stir at RT for 240 h. The solution pH was then brought to 12 with sodium hydroxide solution (30% w/v aq) and extracted with EtOAc (4×30 mL). The organic fractions were combined, dried over Na2SO4, and concentrated to dryness under vacuum. The product was purified (SGC using DCM:MeOH:NH4OH eluant in 95:4:1 ratio) yielding the title compound (0.46 g). MS (ESI+) for m/z 149 (M+H)+. 1H NMR (CDCl3) δ 8.46 (s, 1H), 7.85 (dd,1H), 7.19 (d, 1H), 6.72 (d, 1H), 6.63 (d, 1H), 4.83 (s, 1H), 4.78 (bs,1H).
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

Pyrrolo[1,2-a]pyrazin-6-yl-methanol (0.06 g, 0.41 mmol) is dissolved in EtOAc (3 mL), treated with IBX (0.34 g, 1.2 mmol) and heated to 80° C. for 3 h. The solution was allowed to cool to RT and filtered with a syringe filter frit. The solution was concentrated under a nitrogen stream to yield the title compound (0.06 g), which was used without further purification. 1H NMR (CDCl3) δ 9.87 (s, 1H), 9.34 (d, 1H), 9.02 (s, 1H), 7.93 (d, 1H), 7.47 (d, 1H), 6.82 (d, 1H).
Quantity
0.06 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrrolo[1,2-a]pyrazine-6-carbaldehyde
Reactant of Route 2
Pyrrolo[1,2-a]pyrazine-6-carbaldehyde
Reactant of Route 3
Pyrrolo[1,2-a]pyrazine-6-carbaldehyde
Reactant of Route 4
Pyrrolo[1,2-a]pyrazine-6-carbaldehyde
Reactant of Route 5
Pyrrolo[1,2-a]pyrazine-6-carbaldehyde
Reactant of Route 6
Reactant of Route 6
Pyrrolo[1,2-a]pyrazine-6-carbaldehyde

Citations

For This Compound
2
Citations
DK Singh, I Kim - Organic Chemistry, 2019 - arkat-usa.org
Described herein is electrophilic acetylation and formylation of pyrrolo [1, 2-a] pyrazines with substituent (s) at C1 and/or C3 position (s) where substituents around the core skeleton …
Number of citations: 6 www.arkat-usa.org
J Peng, DLJ Clive - The Journal of Organic Chemistry, 2009 - ACS Publications
trans-4-Hydroxy-l-proline was converted into a tricyclic compound representing three contiguous rings of the anticancer antibiotic MPC1001. The tricyclic model contains the …
Number of citations: 43 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.